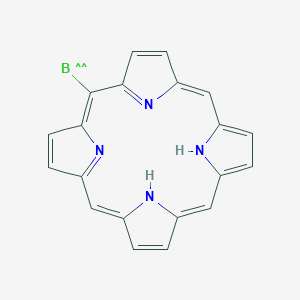
5-Boranylporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-borylporphyrin is a monoborylporphyrin and a meso-borylporphyrin.
Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT)
Boron neutron capture therapy is a targeted radiation therapy that uses boron-containing compounds to selectively destroy cancer cells. The mechanism involves the capture of thermal neutrons by boron atoms, resulting in the emission of high-energy alpha particles that can kill nearby cells.
- Case Study : A study highlighted the potential of 5-Boranylporphyrin as a promising agent for BNCT. The compound demonstrated effective tumor localization and significant cytotoxic effects upon neutron irradiation, making it a candidate for further clinical evaluation .
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes light-activated compounds to produce reactive oxygen species that induce cell death. This compound's ability to absorb light and generate singlet oxygen makes it suitable for PDT applications.
- Research Findings : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This property is attributed to its efficient singlet oxygen generation, which is crucial for the therapeutic efficacy of PDT .
Diagnostic Imaging
The unique optical properties of this compound also render it useful for imaging applications. Its fluorescence characteristics can be exploited for bioimaging, allowing for the visualization of biological processes at the cellular level.
- Application Example : Researchers have utilized this compound in fluorescence imaging studies to track cellular uptake and localization within tumor tissues, enhancing the understanding of drug delivery mechanisms .
Comparative Analysis Table
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Boron Neutron Capture Therapy | Neutron capture leading to cell death | Effective tumor localization and cytotoxicity |
| Photodynamic Therapy | Light activation producing reactive oxygen species | Induces apoptosis in cancer cells |
| Diagnostic Imaging | Fluorescence for visualization | Tracks cellular uptake in tumor tissues |
Eigenschaften
Molekularformel |
C20H13BN4 |
|---|---|
Molekulargewicht |
320.2 g/mol |
InChI |
InChI=1S/C20H13BN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |
InChI-Schlüssel |
RTVHZRIAYRAECH-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C=C5C=CC1=N5)N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















